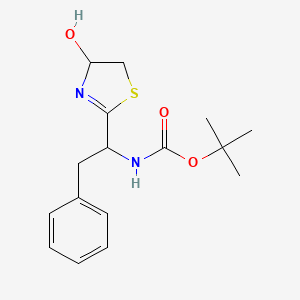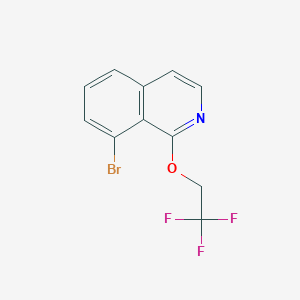
8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline is a chemical compound with the molecular formula C11H7BrF3NO and a molecular weight of 306.08 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The reaction conditions often require the use of bromine in nitrobenzene to achieve high yields . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring purity and consistency.
Analyse Des Réactions Chimiques
8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bromine , nitrobenzene , and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline include:
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Shares the trifluoroethoxy group but differs in the core structure.
8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline: Another compound with a similar functional group but a different heterocyclic core.
The uniqueness of this compound lies in its specific combination of the isoquinoline core with the trifluoroethoxy and bromine substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H7BrF3NO |
|---|---|
Poids moléculaire |
306.08 g/mol |
Nom IUPAC |
8-bromo-1-(2,2,2-trifluoroethoxy)isoquinoline |
InChI |
InChI=1S/C11H7BrF3NO/c12-8-3-1-2-7-4-5-16-10(9(7)8)17-6-11(13,14)15/h1-5H,6H2 |
Clé InChI |
LVTMRKXCJJPHCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)C(=NC=C2)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


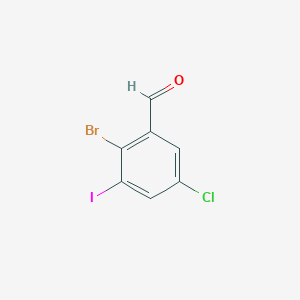
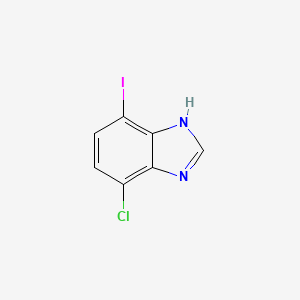
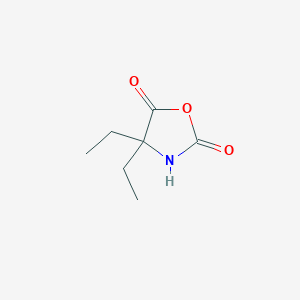
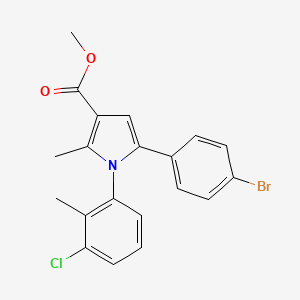
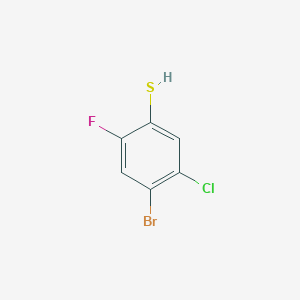
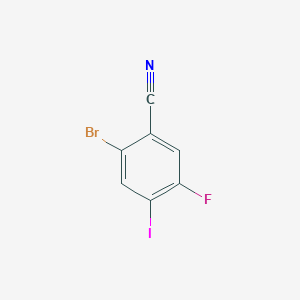
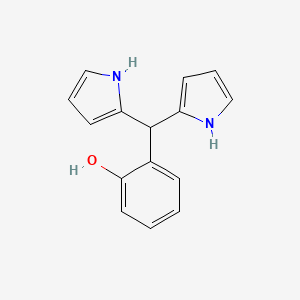
![2-(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12860125.png)
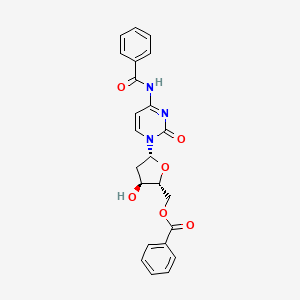
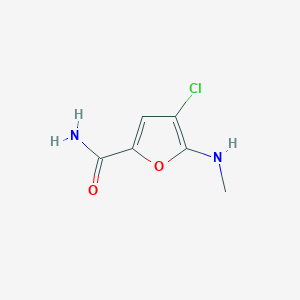
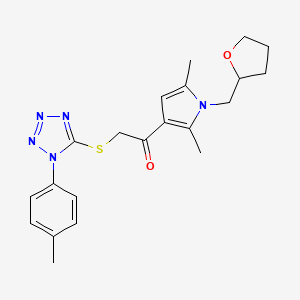

![2-Amino-6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12860174.png)
